Ethenesulfonyl fluoride, 2-phenyl-

Overview

Description

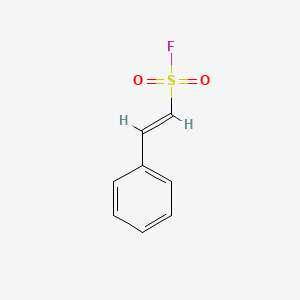

Ethenesulfonyl fluoride, 2-phenyl-, is an organic compound with the molecular formula C8H7FO2S. It is a derivative of ethenesulfonyl fluoride, where a phenyl group is attached to the ethenesulfonyl moiety. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the field of click chemistry.

Mechanism of Action

Target of Action

Ethenesulfonyl fluoride, 2-phenyl- and its derivatives have been identified as potential inhibitors of human telomerase . Telomerase plays a crucial role in maintaining chromosomal integrity and is detectable in about 80-90% of various cancer cells , making it a promising target for anticancer therapies.

Mode of Action

The compound interacts with its target, the telomerase, by inhibiting its activity . This inhibition is achieved through the compound’s unique structure, which allows it to bind to the telomerase and disrupt its function. The exact nature of this interaction and the resulting changes at the molecular level are still subjects of ongoing research.

Biochemical Pathways

The primary biochemical pathway affected by Ethenesulfonyl fluoride, 2-phenyl- is the telomerase pathway . By inhibiting telomerase, the compound disrupts the normal functioning of this pathway, which can lead to cellular senescence or apoptosis, particularly in cancer cells where telomerase activity is typically high.

Result of Action

The inhibition of telomerase by Ethenesulfonyl fluoride, 2-phenyl- can lead to a range of molecular and cellular effects. Most notably, it can induce cellular senescence or apoptosis in cancer cells . This makes the compound a potential candidate for the development of new anticancer therapies.

Biochemical Analysis

Biochemical Properties

Ethenesulfonyl fluoride, 2-phenyl-, plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to covalently modify protein residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine . This compound’s reactivity allows it to form stable bonds with these residues, making it useful in chemical probes and covalent inhibitors . Additionally, ethenesulfonyl fluoride, 2-phenyl-, is used in the synthesis of polysulfonates and other functional materials .

Cellular Effects

Ethenesulfonyl fluoride, 2-phenyl-, has notable effects on various types of cells and cellular processes. It influences cell function by modifying key protein residues, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to covalently bind to specific amino acids in proteins allows it to alter the activity of enzymes and other proteins, leading to changes in cellular behavior . This makes it a valuable tool in studying cellular processes and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of ethenesulfonyl fluoride, 2-phenyl-, involves its reactivity with nucleophiles such as N, O, S, and C nucleophiles . This compound acts as a Michael acceptor, allowing it to form covalent bonds with these nucleophiles. The resulting sulfonyl fluoride group is highly stable but can react further under appropriate conditions . This reactivity is harnessed in various biochemical applications, including the development of covalent inhibitors and chemical probes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethenesulfonyl fluoride, 2-phenyl-, can change over time. The compound is known for its stability, but it can degrade under certain conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies . Researchers must consider these temporal effects when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of ethenesulfonyl fluoride, 2-phenyl-, vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including impacts on learning and memory . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

Ethenesulfonyl fluoride, 2-phenyl-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions . The compound’s reactivity with nucleophiles allows it to participate in the synthesis of functionalized molecules, impacting metabolic flux and metabolite levels . Understanding these pathways is essential for optimizing its use in biochemical research and applications.

Transport and Distribution

Within cells and tissues, ethenesulfonyl fluoride, 2-phenyl-, is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is critical for its effectiveness in biochemical applications and therapeutic interventions.

Subcellular Localization

Ethenesulfonyl fluoride, 2-phenyl-, exhibits specific subcellular localization, which affects its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its role in modifying protein residues and influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenesulfonyl fluoride, 2-phenyl-, can be synthesized through several methods. One common approach involves the rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride. This method provides moderate to excellent yields and features exclusive E-stereoselectivity and monoselective ortho activation of sp2 C–H bonds of the phenyl rings .

Another method involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient approach for producing sulfonyl fluorides. This method is advantageous due to its direct fluorosulfonylation process .

Chemical Reactions Analysis

Types of Reactions

Ethenesulfonyl fluoride, 2-phenyl-, undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in substitution reactions with nucleophiles, forming stable S(VI)–O and S(VI)–N linked products.

Addition Reactions: It can undergo Michael addition reactions with amines and anilines to form bisalkylsulfonyl fluoride monomers.

Cycloaddition Reactions: It can be used in photocatalytic [2 + 2] cycloaddition reactions with pyridones or isoquinolones to form cyclobutane-fused pyridinyl sulfonyl fluorides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium(II) acetate, arenediazonium tetrafluoroborates, and various amines and anilines. Reaction conditions often involve the use of catalysts such as rhodium(III) and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include β-arylethenesulfonyl fluorides, bisalkylsulfonyl fluoride monomers, and cyclobutane-fused pyridinyl sulfonyl fluorides .

Scientific Research Applications

Ethenesulfonyl fluoride, 2-phenyl-, has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Ethenesulfonyl fluoride: A simpler analog without the phenyl group, used in similar click chemistry applications.

2-Chlorobenzenesulfonyl fluoride: Another sulfonyl fluoride compound with a chlorine substituent, used in various synthetic applications.

Benzenesulfonyl fluoride: A related compound with a benzene ring, used in organic synthesis and medicinal chemistry.

Uniqueness

Ethenesulfonyl fluoride, 2-phenyl-, is unique due to its phenyl group, which enhances its reactivity and selectivity in various chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high specificity and efficiency .

Properties

IUPAC Name |

(E)-2-phenylethenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCNEIUADPFQPG-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418292 | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-18-5, 1819971-27-1 | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethenesulfonyl fluoride, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E)-2-phenylethene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 405-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)

![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)